3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one
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Overview
Description
3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound that features a quinazolinone core structure with a pyrrolidinylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one typically involves the reaction of a quinazolinone derivative with a pyrrolidinylmethyl group. One common method involves the use of a base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and cyclic diketones such as dimedone and cyclohexane-1,3-dione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional functional groups, while reduction could produce more saturated analogs of the compound.
Scientific Research Applications
3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyrrolidine: A related compound with a hydroxyl group instead of the quinazolinone core.
tert-Butyl (pyrrolidin-3-ylmethyl)carbamate: Another similar compound with a carbamate group.
Uniqueness
3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one is unique due to its specific combination of the quinazolinone core and the pyrrolidinylmethyl substituent. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-(pyrrolidin-3-ylmethyl)-1,4-dihydroquinazolin-2-one |
InChI |
InChI=1S/C13H17N3O/c17-13-15-12-4-2-1-3-11(12)9-16(13)8-10-5-6-14-7-10/h1-4,10,14H,5-9H2,(H,15,17) |
InChI Key |
HFKKOFBJYTUPJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CN2CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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